molecular formula C17H17FO B2948999 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone CAS No. 2006277-31-0

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

Cat. No.: B2948999
CAS No.: 2006277-31-0
M. Wt: 256.32
InChI Key: KSWOXBSUNXKQSF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is an organic compound characterized by the presence of a fluorophenyl group and a tolyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone typically involves the reaction of 4-fluorobenzaldehyde with p-tolylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and conducted in an organic solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone exerts its effects depends on its interaction with specific molecular targets. The fluorophenyl and tolyl groups can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanol: A reduced form of the compound with an alcohol group.

    4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone carboxylic acid: An oxidized form with a carboxylic acid group.

    This compound derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to the presence of both fluorophenyl and tolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-(4-methylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-13-5-9-15(10-6-13)17(19)4-2-3-14-7-11-16(18)12-8-14/h5-12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWOXBSUNXKQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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